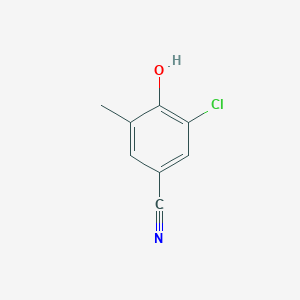

3-Chloro-5-methyl-4-hydroxybenzonitrile

概要

説明

3-Chloro-4-hydroxy-5-methylbenzonitrile is an organic compound with the molecular formula C8H6ClNO. It is a derivative of benzonitrile, characterized by the presence of a chlorine atom, a hydroxyl group, and a methyl group on the benzene ring.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-hydroxy-5-methylbenzonitrile typically involves the chlorination of 4-hydroxy-5-methylbenzonitrile. This reaction can be carried out using thionyl chloride or phosphorus pentachloride as chlorinating agents under controlled conditions. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to prevent side reactions .

Industrial Production Methods

On an industrial scale, the production of 3-Chloro-4-hydroxy-5-methylbenzonitrile may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production .

化学反応の分析

Types of Reactions

3-Chloro-4-hydroxy-5-methylbenzonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for alkoxide substitution.

Major Products Formed

Oxidation: 3-Chloro-4-oxo-5-methylbenzonitrile.

Reduction: 3-Chloro-4-hydroxy-5-methylbenzylamine.

Substitution: 3-Methoxy-4-hydroxy-5-methylbenzonitrile (for alkoxide substitution).

科学的研究の応用

Pharmaceutical Applications

Intermediate in Drug Synthesis

3-Chloro-5-methyl-4-hydroxybenzonitrile serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its structure allows for modifications that enhance the biological activity of drugs. For instance, it has been utilized in the development of inhibitors targeting specific enzymes, contributing to the advancement of treatments for various diseases.

Case Study: Synthesis of Antiviral Agents

In a study focusing on antiviral compounds, this compound was used as a precursor to synthesize novel derivatives that exhibited significant antiviral activity against influenza viruses. The modifications made to the compound improved its efficacy and selectivity, showcasing its potential in antiviral drug development .

Environmental Applications

Remediation of Contaminated Sites

Research indicates that this compound can be involved in bioremediation processes. Its structure allows it to interact with microbial populations capable of degrading toxic compounds, making it useful in treating contaminated environments.

Case Study: Dehalogenation Processes

A notable study demonstrated the effectiveness of certain bacteria in dehalogenating herbicides like bromoxynil, which share structural similarities with this compound. This process not only detoxifies harmful substances but also illustrates the compound's role in environmental cleanup strategies .

Chemical Research and Development

Synthesis and Characterization

The compound is often used in organic synthesis due to its reactive functional groups. Researchers have documented various synthetic routes involving this compound, emphasizing its versatility as a building block for more complex molecules.

| Synthetic Route | Yield (%) | Conditions |

|---|---|---|

| Reaction with difluoromethylation reagents | 72% | N,N-Dimethylformamide, heated under nitrogen |

| Borane dimethyl sulfide reaction | 79% | Anhydrous tetrahydrofuran, nitrogen atmosphere |

The data from these reactions highlight the compound's efficiency as an intermediate and its adaptability to different synthetic conditions .

作用機序

The mechanism of action of 3-Chloro-4-hydroxy-5-methylbenzonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the hydroxyl and nitrile groups allows for hydrogen bonding and electrostatic interactions with target molecules, which can modulate their activity .

類似化合物との比較

Similar Compounds

3-Chloro-4-hydroxybenzonitrile: Lacks the methyl group, which may affect its reactivity and biological activity.

4-Hydroxy-5-methylbenzonitrile: Lacks the chlorine atom, which can influence its chemical properties and reactivity.

3-Chloro-5-methylbenzonitrile: Lacks the hydroxyl group, which can alter its solubility and interaction with biological targets.

Uniqueness

3-Chloro-4-hydroxy-5-methylbenzonitrile is unique due to the combination of the chlorine, hydroxyl, and methyl groups on the benzene ring. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

生物活性

3-Chloro-5-methyl-4-hydroxybenzonitrile (CAS No. 173900-45-3) is an organic compound that exhibits various biological activities, particularly in the fields of antimicrobial and antifungal research. This article delves into its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a chlorinated benzene ring with a hydroxyl group and a methyl group, which are crucial for its biological activity.

Biological Activity

1. Antimicrobial Properties

Research has indicated that this compound possesses significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The compound's mechanism involves disrupting bacterial cell wall synthesis and function, likely due to interactions facilitated by its hydroxyl and nitrile groups, which can form hydrogen bonds with bacterial enzymes or structural proteins.

2. Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against several fungal pathogens. Studies suggest that it may inhibit the ergosterol biosynthesis pathway, essential for fungal cell membrane integrity. This inhibition can lead to increased permeability of the fungal cell membrane, ultimately resulting in cell death .

The biological activity of this compound can be attributed to its ability to interact with various cellular targets:

- Enzyme Inhibition : The presence of the hydroxyl group allows for effective binding to active sites of enzymes involved in critical metabolic pathways.

- Electrostatic Interactions : The nitrile group contributes to electrostatic interactions with positively charged residues in proteins, enhancing binding affinity.

Comparative Analysis

To understand the unique biological properties of this compound, it is useful to compare it with similar compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 3-Chloro-4-hydroxybenzonitrile | Lacks methyl group | Lower antimicrobial activity |

| 4-Hydroxy-5-methylbenzonitrile | Lacks chlorine atom | Reduced chemical reactivity |

| 3-Chloro-5-methylbenzonitrile | Lacks hydroxyl group | Altered solubility and target binding |

Case Studies

Several studies have highlighted the efficacy of this compound in laboratory settings:

- Study on Bacterial Inhibition : A study published in Journal of Antimicrobial Agents demonstrated that this compound inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 50 µg/mL. The study concluded that the compound could serve as a potential lead for developing new antibiotics .

- Fungal Pathogen Research : Research conducted on Candida albicans showed that treatment with this compound resulted in a significant reduction in fungal load in vitro, suggesting its potential use as an antifungal agent .

特性

IUPAC Name |

3-chloro-4-hydroxy-5-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c1-5-2-6(4-10)3-7(9)8(5)11/h2-3,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCZDCHYPSLUZID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60597623 | |

| Record name | 3-Chloro-4-hydroxy-5-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173900-45-3 | |

| Record name | 3-Chloro-4-hydroxy-5-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。